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Compound of Interest

Compound Name: 2,6-Dimethylbiphenyl-4-ol

Cat. No.: B025834 Get Quote

In-Depth Technical Guide to 2,6-
Dimethylbiphenyl-4-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,6-Dimethylbiphenyl-4-ol (CAS No. 100444-43-7), a biphenyl compound with

potential applications in various fields of chemical and pharmaceutical research. Due to the

limited availability of experimental data in public literature, this guide combines available

information with established principles of organic chemistry to offer a thorough profile of the

compound.

Core Physical and Chemical Properties
2,6-Dimethylbiphenyl-4-ol is a solid at room temperature with the molecular formula C₁₄H₁₄O

and a molecular weight of 198.26 g/mol .[1] Its structure features a biphenyl backbone with two

methyl groups on one phenyl ring and a hydroxyl group on the other, leading to steric

hindrance that influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2,6-Dimethylbiphenyl-4-ol
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Property Value Source/Comment

CAS Number 100444-43-7 [1][2][3][4][5]

Molecular Formula C₁₄H₁₄O [1][4]

Molecular Weight 198.26 g/mol [1]

Appearance Solid

Melting Point

Not experimentally determined.

Estimated to be in the range of

80-120 °C based on

structurally similar biphenylols.

Boiling Point

Not experimentally determined.

Estimated to be >300 °C at

atmospheric pressure.

Solubility

Expected to be soluble in

common organic solvents like

methanol, ethanol, acetone,

and dimethyl sulfoxide

(DMSO). Sparingly soluble in

non-polar solvents like hexane

and poorly soluble in water.

pKa

Not experimentally determined.

Estimated to be around 10,

typical for a phenolic hydroxyl

group.

Synthesis and Experimental Protocols
The primary synthetic route to 2,6-Dimethylbiphenyl-4-ol is the Suzuki-Miyaura cross-

coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-

carbon bonds, particularly for creating biaryl structures.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling
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The synthesis involves the coupling of a boronic acid or its ester with an aryl halide in the

presence of a palladium catalyst and a base. For 2,6-Dimethylbiphenyl-4-ol, a potential

pathway is the reaction of 2,6-dimethylphenylboronic acid with 4-bromophenol.

2,6-Dimethylphenylboronic Acid

Suzuki-Miyaura Coupling

4-Bromophenol

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/Water)

Purification (Column Chromatography) 2,6-Dimethylbiphenyl-4-ol

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2,6-
Dimethylbiphenyl-4-ol.

General Experimental Protocol for Suzuki-Miyaura
Coupling

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, add 2,6-dimethylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0

equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05

equivalents), and a base like potassium carbonate (2.0 equivalents).

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or

dioxane) and water (typically in a 3:1 to 4:1 ratio).
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Reaction Execution: Heat the reaction mixture to reflux (80-100 °C) under an inert

atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract with an organic solvent such as ethyl acetate. Wash the combined organic

layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to obtain pure 2,6-Dimethylbiphenyl-4-ol.

Spectroscopic Characterization
Detailed experimental spectra for 2,6-Dimethylbiphenyl-4-ol are not readily available. The

following tables provide predicted and expected spectral characteristics based on the analysis

of its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.4 m 3H

Aromatic protons on

the 2,6-

dimethylphenyl ring

~7.0-7.2 d 2H

Aromatic protons

ortho to the hydroxyl

group

~6.8-7.0 d 2H

Aromatic protons

meta to the hydroxyl

group

~4.5-5.5 br s 1H Phenolic -OH

~2.0 s 6H Methyl protons (-CH₃)
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Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 C-OH

~141
Quaternary C of the dimethylphenyl ring

attached to the other ring

~136
Quaternary C of the dimethylphenyl ring bearing

methyl groups

~130 CH ortho to the hydroxyl group

~128 CH of the dimethylphenyl ring

~127 CH of the dimethylphenyl ring

~115 CH meta to the hydroxyl group

~21 -CH₃

Table 4: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad O-H stretch (phenolic)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch (methyl)

1600-1450 Strong Aromatic C=C stretch

1260-1180 Strong C-O stretch (phenol)

Table 5: Expected Mass Spectrometry Fragmentation
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m/z Interpretation

198 Molecular ion [M]⁺

183 [M - CH₃]⁺

167 [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺

152 [M - H₂O - 2CH₃]⁺

Experimental Characterization Workflow
A general workflow for the characterization of a synthesized phenolic biphenyl compound is

outlined below.
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Synthesized Crude Product

Thin-Layer Chromatography (TLC)
- Purity check

- Solvent system optimization

Column Chromatography
- Purification

Purity Assessment (TLC, HPLC)

If Impure

Structural Elucidation

If Pure

¹H and ¹³C NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy

Pure, Characterized Compound
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Caption: General workflow for the purification and structural characterization of phenolic

biphenyls.

Potential Biological Activity and Signaling Pathways
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While specific biological activities for 2,6-Dimethylbiphenyl-4-ol have not been extensively

reported, the biphenyl and phenol structural motifs are present in numerous biologically active

molecules. Biphenyl derivatives are known to exhibit a range of pharmacological effects,

including anti-inflammatory, antimicrobial, and anticancer activities. The phenolic hydroxyl

group can act as a hydrogen bond donor and acceptor, potentially interacting with biological

targets such as enzymes and receptors.

Further research is required to elucidate the specific biological targets and signaling pathways

that may be modulated by 2,6-Dimethylbiphenyl-4-ol. A hypothetical signaling pathway that

could be investigated based on the activities of similar phenolic compounds is presented below.

2,6-Dimethylbiphenyl-4-ol

Cell Surface Receptor
(e.g., GPCR, RTK)

Binds

Kinase Cascade
(e.g., MAPK Pathway)

Activates/Inhibits

Transcription Factor
(e.g., NF-κB, AP-1)

Phosphorylates

Target Gene Expression

Regulates

Cellular Response
(e.g., Inflammation, Apoptosis)
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Click to download full resolution via product page

Caption: Hypothetical signaling pathway potentially modulated by 2,6-Dimethylbiphenyl-4-ol.

This guide serves as a foundational resource for researchers interested in 2,6-
Dimethylbiphenyl-4-ol. Further experimental investigation is necessary to fully characterize its

properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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